Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

Catalog No.
S875397
CAS No.
1020085-61-3
M.F
C37H67BCl2F4P2Ru
M. Wt
832.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylid...

CAS Number

1020085-61-3

Product Name

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate

IUPAC Name

dichloro(tricyclohexylphosphaniumylmethylidene)ruthenium;tricyclohexylphosphane;tetrafluoroborate

Molecular Formula

C37H67BCl2F4P2Ru

Molecular Weight

832.7 g/mol

InChI

InChI=1S/C19H34P.C18H33P.BF4.2ClH.Ru/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5;;;/h1,17-19H,2-16H2;16-18H,1-15H2;;2*1H;/q+1;;-1;;;+2/p-2

InChI Key

YFCZUTDHPBTFQL-UHFFFAOYSA-L

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)[P+](C=[Ru](Cl)Cl)(C2CCCCC2)C3CCCCC3

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for synthesizing well-defined polymers with controlled structures. Grubbs Catalyst C833 facilitates the formation of new carbon-carbon bonds by breaking and reforming double bonds in cyclic molecules (cyclic olefins). This ability allows researchers to create various polymeric materials with specific properties for diverse applications [].

Here are some examples of polymers synthesized using Grubbs Catalyst C833:

  • Polydicyclopentadiene (PDCPD): This elastomeric material exhibits excellent flexibility and finds applications in coatings, adhesives, and modifiers for other polymers [].
  • Norbornene-based polymers: These polymers possess good thermal stability and are used in electronic materials, membranes, and drug delivery systems [].

Organic Synthesis

Beyond ROMP, Grubbs Catalyst C833 finds applications in various organic synthesis reactions. Its ability to promote the formation and cleavage of carbon-carbon double bonds enables researchers to perform:

  • Cross-Metathesis: This reaction involves the exchange of alkylidene groups between two olefins, leading to the formation of new molecules with tailored structures [].
  • Ethenolysis: This technique cleaves double bonds using ethylene gas, allowing for controlled chain termination in ROMP or the conversion of cyclic olefins into linear analogs [].

Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate is a ruthenium-based catalyst with the chemical formula C37H66BCl2F4P2Ru. It was first synthesized by Robert R. Schrock and Robert M. Grubbs in 1977 []. This discovery revolutionized the field of olefin metathesis, a powerful tool for creating new carbon-carbon bonds.


Molecular Structure Analysis

The key feature of the molecule is the central ruthenium (Ru) atom bonded to two chloride (Cl) atoms, a tricyclohexylphosphine (PCy3) group, and a chelating bidentate ligand formed by a tricyclohexylphosphoniumylidene (C=P(Cy)3) moiety. This creates a 16-electron configuration around Ru, making it susceptible to coordination with substrates during catalysis [].

The bulky cyclohexyl (Cy) groups around the phosphorus atoms contribute to the steric bulk of the catalyst, influencing its reactivity and selectivity in metathesis reactions.


Chemical Reactions Analysis

Synthesis:

The synthesis of Grubbs I catalyst involves several steps, but a simplified version can be represented as []:

RuCl3 (excess) + 3 PCy3 + CH2Cl2 -> Dichloro(PCy3)[(tricyclohexylphosphoranyl)methylidene]Ru tetrafluoroborate + Other byproducts

Metathesis Reactions:

Grubbs I catalyst is known for promoting Ring-Opening Metathesis Polymerization (ROMP). In ROMP, cyclic alkenes (olefins) are cleaved and rearranged to form new, high-molecular-weight polymers. A general equation for ROMP is:

n R-cycloalkene -> [-(CHR)n-]

where R represents a substituent on the cyclic alkene.

For example, ROMP of cyclopentene can be represented as:

n C5H8 -> [-(CH2CH2CH=CH)n-]

Decomposition:

Grubbs I catalyst can decompose at high temperatures or in the presence of strong acids or bases. The exact decomposition pathway is not fully understood, but it likely involves breaking down the Ru-C bond and releasing organic fragments.

Physical and Chemical Properties

  • Melting Point: 203 °C (decomposition)
  • Color: Orange
  • Solubility: Soluble in common organic solvents like dichloromethane and chloroform
  • Stability: Air and moisture sensitive

In ROMP, the Grubbs I catalyst coordinates with a cyclic alkene, weakens the C-C double bond, and facilitates its cleavage. The resulting alkylidene intermediate then reacts with another cyclic alkene, forming a new double bond and regenerating the catalyst. This cycle continues, leading to the propagation of the polymer chain.

  • Flammability: Flammable solid
  • Toxicity: May be harmful if inhaled or ingested. Data on specific toxicity is limited.
  • Handling: Grubbs I catalyst should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids]

Pictograms

Flammable

Flammable

Dates

Modify: 2023-08-16

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